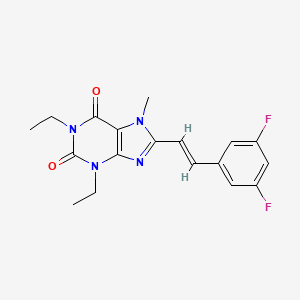
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This specific compound is characterized by the presence of a difluorostyryl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The difluorostyryl group is introduced via a Heck reaction, where a palladium-catalyzed coupling reaction between a halogenated xanthine and a difluorostyrene is performed.
Reaction Conditions: The Heck reaction is carried out in the presence of a palladium catalyst, a base (such as triethylamine), and a solvent (like dimethylformamide) at elevated temperatures (around 100-120°C).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves:
Catalyst Optimization: Using more efficient palladium catalysts to reduce reaction times and increase yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
化学反応の分析
Types of Reactions
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the xanthine core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated derivatives of the styryl group.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
科学的研究の応用
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. The difluorostyryl group enhances its binding affinity and selectivity towards these receptors, modulating various physiological processes. The compound may also influence intracellular signaling pathways, including cyclic AMP (cAMP) levels, by inhibiting phosphodiesterase enzymes.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine used in respiratory diseases for its bronchodilator effects.
Pentoxifylline: A xanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the difluorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a research tool and therapeutic agent by providing greater selectivity and potency compared to other xanthine derivatives.
特性
CAS番号 |
155271-81-1 |
|---|---|
分子式 |
C18H18F2N4O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
8-[(E)-2-(3,5-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)7-6-11-8-12(19)10-13(20)9-11/h6-10H,4-5H2,1-3H3/b7-6+ |
InChIキー |
MNSONRQXYWPMLD-VOTSOKGWSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)F)F)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


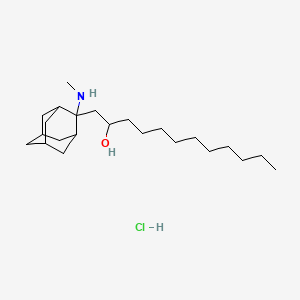
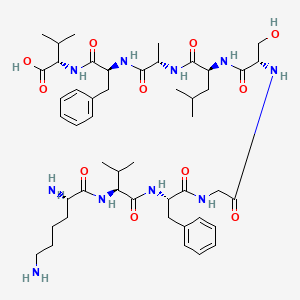
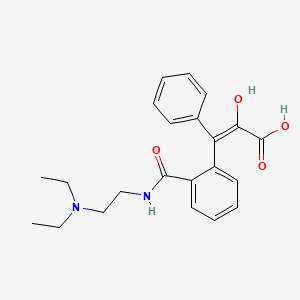
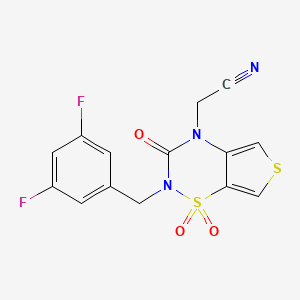
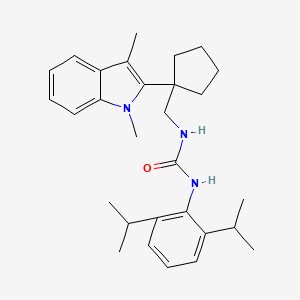

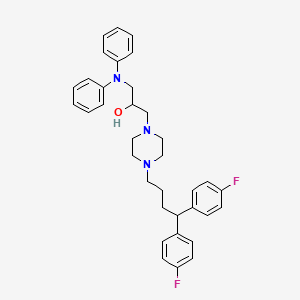
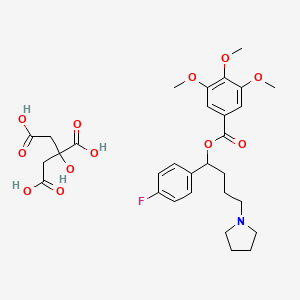
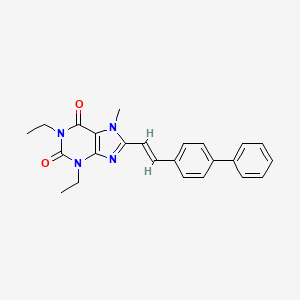
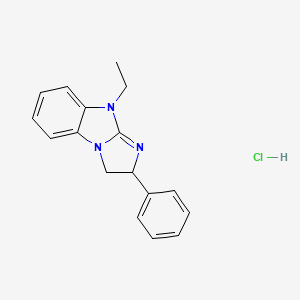



![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
